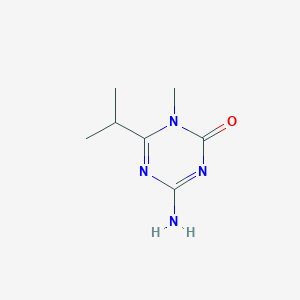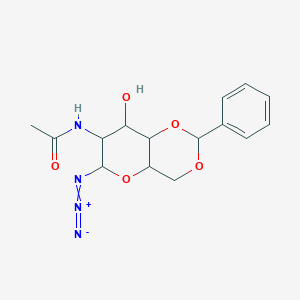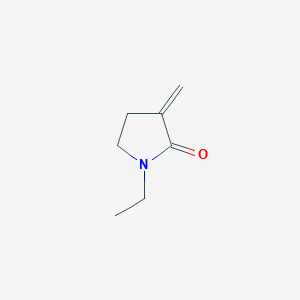
2-Pyrrolidinone, 1-ethyl-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-ethyl-3-methylene- is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is also known as N-Ethyl-3-methylene-2-pyrrolidone (NEP) and is a derivative of pyrrolidinone. NEP is a colorless liquid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
NEP has been widely used in scientific research due to its diverse applications. It is commonly used as a solvent in the pharmaceutical industry for the synthesis of various drugs. NEP has also been used as a reaction medium in the synthesis of various organic compounds. Additionally, NEP has been used as a reagent in the synthesis of polymers, resins, and coatings.
Mecanismo De Acción
The exact mechanism of action of NEP is not fully understood. However, it is believed that NEP acts as a nucleophile due to the presence of the carbonyl group in its structure. NEP can react with electrophiles, such as alkyl halides, to form new compounds. NEP can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Efectos Bioquímicos Y Fisiológicos
NEP has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. NEP has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, NEP has been shown to have analgesic properties and can reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NEP has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. NEP is also a stable compound and has a long shelf life. However, NEP has some limitations for use in lab experiments. It is a toxic compound and can cause harm if not handled properly. NEP can also react with some materials commonly used in lab experiments, such as rubber and plastic.
Direcciones Futuras
There are several future directions for research on NEP. One area of research is the development of new synthesis methods for NEP. Researchers are also exploring the use of NEP as a solvent for the synthesis of new drugs and organic compounds. Additionally, there is interest in exploring the potential therapeutic applications of NEP, such as its use as an anti-inflammatory or analgesic agent.
Conclusion
In conclusion, NEP is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is commonly used as a solvent in the pharmaceutical industry and as a reaction medium in the synthesis of various organic compounds. NEP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NEP, including the development of new synthesis methods and exploring its potential therapeutic applications.
Métodos De Síntesis
NEP can be synthesized through the reaction of N-ethylpyrrolidone with formaldehyde and sodium cyanide. The reaction takes place in the presence of a catalyst, such as piperidine or triethylamine. The resulting product is then purified through distillation or chromatography to obtain pure NEP.
Propiedades
Número CAS |
183443-58-5 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-ethyl-3-methylene- |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-ethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h2-5H2,1H3 |
Clave InChI |
VZPULCFQAMRUMH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C)C1=O |
SMILES canónico |
CCN1CCC(=C)C1=O |
Sinónimos |
2-Pyrrolidinone,1-ethyl-3-methylene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



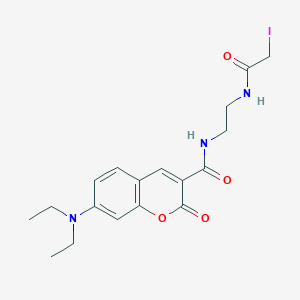

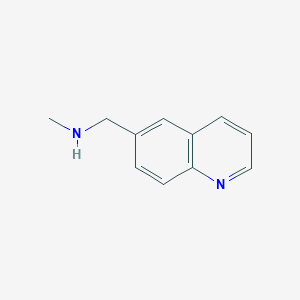

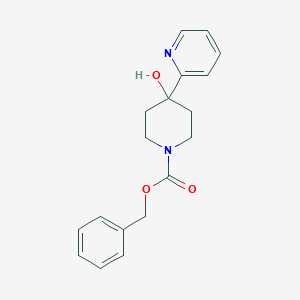



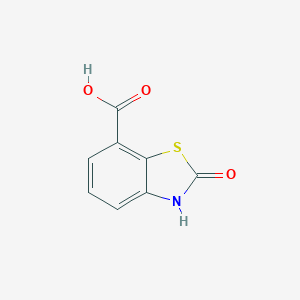
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

